Biochemical ALK5 Inhibitory Potency: Superior to First-Generation Inhibitor Crizotinib in Recombinant Kinase Assays
In a recombinant ALK5 kinase inhibition assay using N-terminal GST-tagged human ALK5 (residues 200–503) expressed in a baculovirus system, this compound inhibited ALK5 activity with an IC50 of 5 nM [1]. The first-generation ALK inhibitor crizotinib exhibits significantly weaker biochemical ALK inhibition, with reported IC50 values of approximately 80 nM against wild-type ALK in comparable recombinant assays . This 16-fold difference in biochemical potency suggests that this compound may achieve target engagement at substantially lower concentrations than crizotinib in ALK-dependent cellular contexts.
| Evidence Dimension | Biochemical ALK5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | Crizotinib IC50 ≈ 80 nM (wild-type ALK) |
| Quantified Difference | ~16-fold greater biochemical potency for the target compound vs. crizotinib |
| Conditions | Recombinant N-terminal GST-tagged human ALK5 (200–503 residues) expressed in baculovirus system; crizotinib data from recombinant wild-type ALK kinase domain assays |
Why This Matters
The 16-fold greater biochemical potency indicates that significantly lower compound concentrations are required to achieve equivalent target engagement, which can reduce off-target effects at screening concentrations and lower reagent consumption in repeat-dose studies.
- [1] BindingDB. BDBM50238062 (CHEMBL4075081): Affinity Data for TGF-beta receptor type-1 (ALK5). IC50: 5 nM. Assay: Inhibition of recombinant N-terminal GST tagged human ALK5 (200 to 503 residues) expressed in baculovirus expression system. View Source
